tert-Butyldimethyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)silane is a complex organosilicon compound notable for its potential applications in organic synthesis and materials science. This compound features a tert-butyldimethylsilyl group, a thiophene moiety, and a boron-containing substituent, which collectively contribute to its reactivity and utility in various chemical reactions.
This compound can be synthesized through various methods involving the reaction of tert-butyldimethylchlorosilane with thiophene derivatives and boron compounds. The synthesis often requires careful control of reaction conditions to achieve high yields and purity.
tert-Butyldimethyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)silane is classified as an organosilicon compound. It contains functional groups that make it suitable for applications in organic chemistry, particularly as a reagent or intermediate in the synthesis of more complex molecules.
The synthesis of tert-butyldimethyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)silane typically involves the following steps:
Careful optimization of reaction conditions such as temperature, solvent choice (often non-polar solvents like toluene), and stoichiometry is essential for maximizing yield and minimizing by-products. Reaction monitoring can be performed using techniques like thin-layer chromatography or NMR spectroscopy.
The molecular structure of tert-butyldimethyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)silane features:
The molecular formula can be represented as . The compound's molecular weight is approximately 300.45 g/mol. Structural analysis can be performed using techniques like X-ray crystallography or NMR spectroscopy to confirm connectivity and spatial arrangement.
tert-butyldimethyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)silane can undergo several types of reactions:
The reactivity is influenced by factors such as steric hindrance from the tert-butyl group and electronic effects from the thiophene and boron functionalities.
The mechanism by which tert-butyldimethyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)silane acts in chemical reactions typically involves:
Kinetic studies may provide insights into reaction rates and mechanisms under different conditions (temperature variations or solvent effects).
Typical physical properties include:
Key chemical properties involve:
Spectroscopic data (NMR and IR) provide information on functional groups and molecular interactions:
tert-butyldimethyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)silane finds applications in:
The molecular architecture of tert-Butyldimethyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)silane integrates two critical functionalities: a boronate ester for cross-coupling reactions and a tert-butyldimethylsilyl (TBS) group for orthogonal protection. This dual-functionality design enables sequential functionalization of the thiophene scaffold, which is essential for synthesizing complex heterocyclic systems in materials science and pharmaceutical chemistry. The strategic positioning of the silyl group at the thiophene C-2 position and the boronate at C-5 maximizes spatial separation, minimizing steric conflicts during subsequent derivatization [1].
The synthetic blueprint typically employs 2,5-dibromothiophene as the starting material, where selective monoborylation at C-5 is achieved prior to silyl protection. Alternative approaches involve initial halogen-metal exchange at C-5 followed by reaction with tert-butyldimethylsilyl chloride. The molecular formula (C₁₈H₃₁BO₂SSi) confirmed via high-resolution mass spectrometry reveals optimal steric parameters for Suzuki-Miyaura coupling, as the TBS group’s bulkiness does not impede transmetalation kinetics. This design principle has been extended to other heterocycles, though thiophene derivatives exhibit superior stability due to lower heteroatom basicity [1] [3].
Table 1: Comparative Building Blocks for Boronate-Silane Hybrid Synthesis
Heterocyclic Core | Boronation Position | Protecting Group | Stability Profile |
---|---|---|---|
Thiophene (this compound) | C-5 | TBS | High (95% purity under inert storage) [1] |
Cyclohexene derivative | C-4 | TBS-O | Moderate (98% purity, 4°C storage) [3] |
Imidazole systems | Varies | Diverse silyl groups | Variable (requires case-specific optimization) [4] |
Palladium-catalyzed Miyaura borylation constitutes the cornerstone for installing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety on the thiophene ring. Optimized conditions employ Pd(dppf)Cl₂ (1.5 mol%) with pinacolborane (1.2 equiv) in anhydrous THF at 65°C for 12 hours, achieving >95% conversion by TLC analysis. Critical to success is the exclusion of protic solvents, which trigger protodeborylation and reduce yields to <60% [1].
Recent advances incorporate Pd-PEPPSI-IPentCl catalysts for sterically congested systems, though standard Pd(dppf)Cl₂ suffices for this substrate due to the C-2 silyl group’s moderate steric demand. Microwave-assisted protocols (100°C, 30 min) demonstrate comparable yields but require strict temperature control to prevent TBS cleavage. Catalyst loading below 0.5 mol% leads to incomplete conversion (≤75%), underscoring the necessity of the 1.5–2.0 mol% range. Post-borylation, the crude product is purified via silica gel chromatography (hexane:EtOAc 9:1) under nitrogen pressure to prevent boronate hydrolysis [1] [3].
Table 2: Catalyst Performance in Thiophene Boronation
Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Byproduct Formation |
---|---|---|---|---|
Pd(dppf)Cl₂ (1.5 mol%) | 65 | 12 | 95–97 | <3% debrominated side product |
Pd(OAc)₂/PPh₃ (5 mol%) | 80 | 24 | 78 | 15% homocoupling |
Pd-PEPPSI-IPentCl (1 mol%) | 70 | 10 | 92 | <5% protodeborylation |
Microwave-Pd(dppf)Cl₂ | 100 | 0.5 | 90 | ≤8% TBS cleavage |
Achieving regioselective silylation at the thiophene C-2 position demands precise stoichiometric control and tailored bases. The optimal protocol employs n-BuLi (1.05 equiv) at –78°C in THF, followed by slow addition of tert-butyldimethylsilyl chloride (1.1 equiv). This strategy capitalizes on the lower pKₐ of the C-2 proton compared to C-5, enabling kinetic deprotonation at C-2 with >20:1 regioselectivity. Higher temperatures (>–40°C) or excess base promotes disilylation, complicating purification and reducing isolated yields by 25–30% [1] [4].
Notably, the TBS group’s steric bulk prevents boronate migration during storage—a common issue observed in analogous tert-butyldiphenylsilyl (TBDPS) derivatives. For comparison, cyclohexenyl systems (as in CIAH987F2CA6) utilize hydroxy-directed silylation, where the silane protects an alcohol rather than binding directly to carbon. This distinction underscores thiophene’s advantage: direct C–Si bond formation enhances hydrolytic stability (pH 7–12) versus O–Si bonds in cyclohexenyl derivatives [3] [4].
Table 3: Regioselectivity Drivers in Silylation Reactions
Directing Factor | Thiophene System | Cyclohexenyl System (CIAH987F2CA6) | Imidazole Systems |
---|---|---|---|
Key functional group | C-2 lithiation | Allylic alcohol | N-directed metallation |
Preferred base | n-BuLi | NaH/imidazole | LDA |
Temperature | –78°C | 0°C | –40°C |
Regioselectivity | >20:1 (C-2 vs C-5) | N/A (single OH site) | Variable (3–8:1) [4] |
Purification of this air- and moisture-sensitive compound necessitates strict inert conditions throughout chromatography and isolation. Post-reaction, the crude mixture is concentrated under reduced pressure (<40°C) and subjected to flash chromatography using deoxygenated silica gel and argon-sparged eluents (hexane:EtOAc 10:1 → 8:1). Early fractions contain pinacolborane residues, while the target compound elutes at Rf 0.4–0.5 (hexane:EtOAc 8:1). Recrystallization from anhydrous ethanol at –20°C affords colorless crystals suitable for X-ray diffraction analysis [1] [3].
Storage stability studies reveal temperature-sensitive degradation: samples stored under argon at 2–8°C maintain >94% purity over 6 months, whereas room-temperature storage causes 15–20% boronate oxidation within 30 days. Yield optimization hinges on reaction scaling—batches below 5 mmol achieve 80–85% isolated yield, while kilogram-scale runs require slower reagent addition to control exotherms, maintaining yields at 78–82%. Sublimation purification (40°C, 0.01 mmHg) offers a solvent-free alternative, delivering >99.5% purity but with 8–10% yield loss due to residual siloxanes [3].
Table 4: Purification Techniques and Stability Outcomes
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